2-(piperidin-1-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
Description
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperidine ring, a propoxybenzylidene group, and an acetohydrazide moiety
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
2-piperidin-1-yl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H25N3O2/c1-2-12-22-16-8-6-15(7-9-16)13-18-19-17(21)14-20-10-4-3-5-11-20/h6-9,13H,2-5,10-12,14H2,1H3,(H,19,21)/b18-13+ |
InChI Key |
NXRLQRGWQLAWKZ-QGOAFFKASA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2 |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCC2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2 |
solubility |
45.5 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide typically involves the condensation of 4-propoxybenzaldehyde with 2-(1-piperidinyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-piperidinyl)-N’-(4-methoxybenzylidene)acetohydrazide
- 2-(1-piperidinyl)-N’-(4-ethoxybenzylidene)acetohydrazide
- 2-(1-piperidinyl)-N’-(4-butoxybenzylidene)acetohydrazide
Uniqueness
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
